Lipophilicity Modulation: LogP Comparison Against Unsubstituted and Mono-Methoxylated Benzyl Alcohols
The compound's calculated LogP value of approximately 1.5 is substantially higher than that of unsubstituted benzyl alcohol (LogP ≈ 1.1) and slightly higher than the 3-methoxybenzyl alcohol analog (LogP ≈ 1.3) due to the additional methyl group. This increase in lipophilicity is a critical parameter for optimizing membrane permeability in drug design and for tuning solubility in organic synthesis. The exact value can vary slightly based on the calculation method, but the trend is consistent across multiple algorithms .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 1.5 (Calculated) |
| Comparator Or Baseline | Benzyl alcohol (LogP ≈ 1.1); 3-Methoxybenzyl alcohol (LogP ≈ 1.3) |
| Quantified Difference | ~0.4 increase vs. benzyl alcohol; ~0.2 increase vs. 3-methoxy analog |
| Conditions | In silico calculation (consensus LogP, iLOGP, XLOGP3 methods). |
Why This Matters
This quantifiable increase in lipophilicity directly impacts a compound's ability to cross biological membranes, a key factor in selecting a synthetic intermediate for bioactive molecule development.
